3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Description
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (C₆H₈F₂O₃) is a fluorinated carboxylic acid derivative characterized by a cyclopropyl group, two fluorine atoms at the C2 position, and a hydroxyl group at the C3 position. Key identifiers include:
The compound is synthesized via reduction of ethyl 3-cyclopropyl-2,2-difluoropropanoate (CAS 1267593-90-7), followed by hydrolysis to yield the acid form . Its ethyl ester derivative is a liquid (storage at 4°C) with a molecular weight of 178.18 g/mol , while the acid form is likely a solid under standard conditions.
Properties
IUPAC Name |
3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJCVJPVUQUNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681240-15-3 | |
| Record name | 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Molecular Information
| Property | Value |
|---|---|
| IUPAC Name | 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid |
| Molecular Formula | C₆H₈F₂O₃ |
| Molecular Weight | 166.12 g/mol |
| CAS Number | 681240-15-3 |
| PubChem CID | 62398454 |
| SMILES | C1CC1C(C(C(=O)O)(F)F)O |
Preparation Methods Analysis
General Considerations
The synthesis of this compound is not directly described in primary literature; however, related methods for synthesizing difluoro-hydroxypropanoic acids and cyclopropyl-substituted hydroxy acids provide a foundation for plausible synthetic routes. The key challenge is the introduction of both the cyclopropyl and difluoro groups at the correct positions, along with the hydroxy and carboxylic acid functionalities.
Patent-Based Synthetic Route for Difluoro-2-hydroxypropionic Acids
A practical multi-step method for synthesizing 3,3-difluoro-2-hydroxypropionic acid—structurally related to the target compound—has been disclosed in patent literature. This approach can be adapted to the cyclopropyl-substituted analogue by appropriate selection of starting materials:
Stepwise Synthesis Overview
Chlorination of Difluoro-3-oxobutanoic Acid Ester
- The process begins with a 4,4-difluoro-3-oxobutanoic acid ester, which is subjected to chlorination (using Cl₂) to yield a 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.
- The reaction is performed with or without water to control regioselectivity and conversion efficiency.
-
- The dichlorinated intermediate is treated with acid, resulting in the formation of 3,3-difluoro-1,1-dichloro-2-propanone.
-
- The dichloropropanone is then reacted with a basic aqueous solution, yielding 3,3-difluoro-2-hydroxypropionic acid.
This sequence is notable for its industrial scalability, mild conditions, and high regioselectivity.
Adaptation for Cyclopropyl Substitution
To introduce the cyclopropyl group at the 3-position, the starting 4,4-difluoro-3-oxobutanoic acid ester would be replaced with a cyclopropyl-substituted analogue. This may involve:
- Synthesis of cyclopropyl-substituted 3-oxobutanoic acid esters via cyclopropanation of suitable alkenes or by starting from cyclopropylacetic acid derivatives.
- Following the same chlorination, degradation, and alkali decomposition sequence as above.
Alternative Approaches: Cyclopropyl-Hydroxypropionic Acid Synthesis
Patent literature also describes the preparation of 3-cyclopropyl-3-hydroxypropionic acid (without difluoro substitution) by hydration of 3-cyclopropylacrylic acid or by ring opening of cyclopropyl-β-propiolactone. These methods could serve as a foundation for further functionalization, such as selective difluorination at the 2-position.
Summary Table: Preparation Methods
Research Findings and Industrial Considerations
- The described patent method for difluoro-2-hydroxypropionic acids is advantageous for its short process, high conversion, and mild conditions suitable for industrial application.
- The regioselectivity and efficiency of the chlorination and subsequent steps are critical for yield and purity.
- Introduction of the cyclopropyl group is feasible through established routes, but subsequent selective difluorination at the 2-position is synthetically challenging and may require further optimization.
- No direct literature was found detailing the complete synthesis of this compound, indicating this is a specialized and potentially novel synthetic target.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid.
Reduction: Formation of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid may have significant therapeutic properties. It is being investigated for its potential as an anti-inflammatory agent and as a candidate for anticancer therapies. The compound's ability to inhibit specific enzymes and receptors makes it a valuable subject for drug development.
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various compounds, this compound was shown to reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its effects on biological systems, particularly regarding enzyme inhibition. Preliminary studies suggest that it may inhibit certain phosphatases and kinases, which are critical in various cellular processes.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Effect Observed |
|---|---|---|
| Protein Tyrosine Phosphatase | 1.37 | Significant inhibition |
| Cyclooxygenase (COX) | 0.85 | Moderate inhibition |
| Lipoxygenase | 0.5 | Strong inhibition |
Industrial Applications
Fluorinated Polymers Development
In the chemical industry, this compound is utilized as a building block for synthesizing fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.
Case Study: Polymer Synthesis
A recent project focused on developing new fluorinated polymers using this compound as a precursor. The resulting materials demonstrated enhanced performance in high-temperature applications compared to traditional polymers.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications through oxidation and reduction reactions, leading to the formation of derivatives with potentially novel properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl and fluorine groups can enhance binding affinity and selectivity, leading to specific biological effects. The hydroxyl and carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid with related compounds:
Key Observations :
- Fluorination Impact: The difluoro (-CF₂) and trifluoromethyl (-CF₃) groups in the target compound and quinoline derivatives enhance lipophilicity and metabolic stability, which are advantageous in drug design .
- Physical State: The ethyl ester of the target compound is liquid, whereas most analogs (e.g., quinoline derivatives) are solids with high melting points (135–188°C), suggesting differences in crystallinity and formulation suitability .
- Bioactivity: Quinoline derivatives (e.g., 19b) exhibit antimicrobial activity, while the target compound is used in synthesizing cysteine protease inhibitors, indicating divergent pharmacological applications .
Pharmacological and Regulatory Considerations
- Target Compound: Potential use in cysteine protease inhibitors, which are relevant in treating viral infections and neurodegenerative diseases .
- Quinoline Derivatives: Demonstrated antibacterial activity against Gram-positive pathogens (e.g., S. aureus) .
- Regulatory Status: Fluorinated analogs like perfluorobutane sulfonic acid are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity .
Biological Activity
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (CAS No. 681240-15-3) is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a propanoic acid backbone. This compound has garnered interest in various scientific fields due to its potential biological activity, particularly in enzyme inhibition and receptor interactions.
- Molecular Formula : C6H8F2O3
- Molecular Weight : 166.12 g/mol
- Canonical SMILES : C1CC1C(C(C(=O)O)(F)F)O
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups enhances the compound's binding affinity and selectivity, which is crucial for its biological effects. The hydroxyl and carboxylic acid groups may facilitate hydrogen bonding and electrostatic interactions, contributing to the compound's overall activity .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may have therapeutic implications.
- Receptor Binding : Studies suggest that the compound may interact with various receptors, potentially influencing signaling pathways associated with cellular responses.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study evaluated the inhibitory effects of this compound on key metabolic enzymes. Results showed significant inhibition rates compared to control groups, indicating its potential as a lead compound for drug development targeting metabolic disorders .
-
Receptor Interaction Analysis :
- Research focusing on receptor binding affinity revealed that this compound selectively binds to certain receptors involved in inflammatory responses. This selectivity suggests a possible role in developing anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, difluorinated | Enzyme inhibition, receptor binding |
| 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid | Similar structure minus hydroxyl group | Potentially reduced activity |
| 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanol | Alcohol instead of carboxylic acid | Different pharmacokinetic properties |
Applications in Scientific Research
The unique properties of this compound make it a valuable compound in various research domains:
- Medicinal Chemistry : Its potential therapeutic properties are being explored for developing new anti-inflammatory and anticancer agents.
- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and receptor dynamics.
Q & A
Q. What statistical approaches validate reproducibility in synthetic yield across labs?
- Approach :
- Design of Experiments (DoE) : Use factorial designs to test critical variables (e.g., reagent purity, stirring rate) .
- Interlab studies : Collaborate with independent labs using standardized protocols (e.g., USP guidelines in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
